molecular formula C28H32ClN5O B2804211 (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1105213-76-0

(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2804211
CAS No.: 1105213-76-0
M. Wt: 490.05
InChI Key: LAFAVXFNINKKDP-UHFFFAOYSA-N
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Description

(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenethylpiperazin-1-yl)methanone (CAS 1105213-76-0) is a chemical compound of significant interest in medicinal chemistry and pharmacological research . Its complex molecular structure, featuring a chlorophenyl-pyridazine core linked to a phenethylpiperazine moiety via a methanone bridge, suggests potential for diverse biological interactions. Compounds with pyridazine and piperazine scaffolds are frequently investigated for their activity toward various neurological targets . Specifically, structurally related analogs have been identified as potent antagonists for ion channels like TRPV4, which are implicated in pain pathways, and as ligands for nicotinic acetylcholine receptors (nAChRs) and histamine H3 receptors . Furthermore, the phenethylpiperazine group is a common pharmacophore found in ligands for CNS targets, including sigma receptors and dopamine transporters . This makes the compound a valuable chemical tool for researchers exploring new therapeutic avenues for disorders of the central nervous system, pain management, and other conditions. The supplier provides this product as a high-purity material strictly for research applications in laboratory settings. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32ClN5O/c29-25-10-8-23(9-11-25)26-12-13-27(31-30-26)34-15-4-7-24(21-34)28(35)33-19-17-32(18-20-33)16-14-22-5-2-1-3-6-22/h1-3,5-6,8-13,24H,4,7,14-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFAVXFNINKKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenethylpiperazin-1-yl)methanone , identified by CAS number 1105213-76-0 , is a novel synthetic molecule that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H32ClN5OC_{28}H_{32}ClN_5O with a molecular weight of 490.0 g/mol . The compound features a complex structure that includes a pyridazine ring, piperidine moieties, and phenethylpiperazine, which are known for their diverse biological activities.

PropertyValue
CAS Number1105213-76-0
Molecular FormulaC28H32ClN5O
Molecular Weight490.0 g/mol

Research indicates that compounds with similar structures often exhibit various mechanisms of action, such as:

  • Antimicrobial Activity : Many piperidine derivatives show significant antibacterial properties. For instance, compounds containing piperidine rings have been reported to inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease mechanisms .

Antibacterial Activity

A study assessing the antibacterial efficacy of related compounds demonstrated that several piperidine derivatives exhibited moderate to strong antibacterial properties. The synthesized compounds showed effectiveness against common bacterial strains, with some achieving minimum inhibitory concentrations (MICs) below 10 µg/mL .

Antitumor Activity

In vitro studies on structurally similar compounds revealed promising antitumor activity. For example, certain derivatives were evaluated by the National Cancer Institute and displayed significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors . The results indicated that some compounds had GI50 values in the low micromolar range, suggesting potent anticancer properties.

Case Studies

  • Case Study on Acetylcholinesterase Inhibition :
    In a study focusing on enzyme inhibitors, compounds structurally related to our target exhibited strong AChE inhibitory activity. Compounds were tested in vitro, yielding IC50 values ranging from 0.63 to 6.28 µM, significantly lower than the reference standard .
  • Antiviral Activity Against HCV :
    Another investigation into antiviral activity found that certain derivatives could inhibit Hepatitis C Virus (HCV) replication effectively at concentrations between 10 to 100 µg/mL. This highlights the potential of these compounds in developing therapeutic agents against viral infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenethylpiperazin-1-yl)methanone exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Gram-positive and Gram-negative bacteria, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the disruption of bacterial enzyme functions, which is critical for their survival.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes. The inhibition of AChE is particularly relevant for the development of treatments for neurodegenerative diseases like Alzheimer's . The IC50 values for these interactions suggest strong pharmacological potential, making it a candidate for further drug development.

Development of Therapeutic Agents

Given its ability to inhibit specific enzymes, this compound can be explored as a treatment for conditions associated with enzyme dysregulation. Its structural features allow it to interact with targets in the central nervous system, potentially leading to the development of novel therapies for neurological disorders.

Biological Probes

Due to its unique chemical structure, this compound can serve as a biological probe in research settings. It can help elucidate biological pathways involving pyridazine derivatives and their interactions with various biomolecules .

Case Studies and Research Findings

Recent studies have synthesized derivatives of this compound to assess their biological activities further. Key findings include:

CompoundActivityIC50 Value
This compoundAChE Inhibition0.63 ± 0.001 μM
Derivative AAntimicrobialModerate Activity
Derivative BEnzyme InhibitionStrong Activity

These findings illustrate the compound's potential as a lead candidate for drug development targeting various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles. Below is a comparative analysis with key analogs identified in the literature:

Compound Name Core Structure Key Substituents Hypothesized Bioactivity Source
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenethylpiperazin-1-yl)methanone (Target) Pyridazine + Piperidine 4-Chlorophenyl, 4-Phenethylpiperazine CNS receptor modulation, kinase inhibition
(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Pyrimidine 4-Methylpiperazine, Triazole Anticancer, kinase inhibition
N-(6-chloranylpyridazin-3-yl)-4-[(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide Pyridazine + Sulfonamide Dichlorophenyl, Sulfonamide Antimicrobial, enzyme inhibition
2-[4-(4-phenylazanylphthalazin-1-yl)phenoxy]-1-piperidin-1-yl-ethanone Phthalazine + Piperidine Phthalazine, Phenoxy Antipsychotic, serotonin receptor antagonism

Key Findings:

Core Heterocycle Influence: The pyridazine core in the target compound and N-(6-chloranylpyridazin-3-yl)-4-[(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide may enhance binding to enzymes or receptors through nitrogen-mediated interactions. In contrast, pyrimidine-based analogs (e.g., the compound from ) are often explored for kinase inhibition due to their planar structure and ability to mimic purine bases.

Chlorophenyl groups (as in the target and sulfonamide analog ) are associated with enhanced binding affinity via hydrophobic interactions and electron-withdrawing effects.

Bioactivity Trends :

  • Piperazine-containing compounds (e.g., target and pyrimidine-based analog ) are frequently investigated for CNS and anticancer applications due to their interaction with neurotransmitter receptors or ATP-binding pockets in kinases.
  • Sulfonamide derivatives (e.g., ) are historically linked to antimicrobial activity, suggesting divergent therapeutic pathways despite structural similarities.

Research Implications

  • Target Compound : The unique combination of pyridazine, phenethylpiperazine, and chlorophenyl groups positions it as a candidate for neuropharmacological studies. Further empirical work is needed to validate its selectivity and metabolic stability.
  • Analog-Specific Insights :
    • Pyrimidine-based analogs may offer higher water solubility due to reduced steric hindrance, whereas phthalazine derivatives could exhibit stronger π-π stacking interactions in receptor binding.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?

The synthesis of structurally analogous piperazine/piperidine hybrids typically involves multi-step reactions. Key steps include:

  • Coupling reactions : Use palladium catalysts (e.g., Suzuki-Miyaura) for aryl-aryl bond formation between chlorophenyl-pyridazine and piperidine moieties .
  • Amide bond formation : Activate carbonyl groups using EDCl/HOBt or DCC in anhydrous DMF .
  • Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield optimization : Control reaction temperature (60–80°C) and pH (neutral to slightly basic) to minimize side products .

Q. Which characterization techniques are critical for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and piperazine/piperidine backbone signals (δ 2.5–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to determine melting points and assess thermal stability (>200°C typical for similar compounds) .

Q. How should initial biological screening be designed to evaluate target engagement?

  • In vitro receptor binding assays : Use radioligand displacement assays (e.g., ³H-LSD for 5-HT₆ receptors) to measure IC₅₀ values. Include positive controls like SB-271046 .
  • Enzyme inhibition studies : For kinase or protease targets, employ fluorescence-based assays (e.g., FRET) with ATP/peptide substrates .
  • Cell viability assays : Test cytotoxicity in HEK-293 or SH-SY5Y cells using MTT/WST-1 protocols (48–72 hr exposure) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis/oxidation .
  • Waste disposal : Follow EPA guidelines for halogenated organic waste (CAS 355813-56-8 analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize 5-HT₆ receptor antagonism?

  • Core modifications : Replace 4-chlorophenyl with 4-fluorophenyl or 3,4-dichlorophenyl to assess halogen positioning effects on binding affinity .
  • Linker variations : Substitute pyridazine with pyrimidine or triazole rings to evaluate heterocycle rigidity .
  • Piperazine substitutions : Introduce methylsulfonyl or methoxybenzyl groups to the piperazine nitrogen to modulate lipophilicity (LogP) and blood-brain barrier penetration .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) with 5-HT₆ receptor crystal structures (PDB: 4IAR) to correlate SAR with binding poses .

Q. How can contradictory IC₅₀ values across different assay systems be resolved?

Contradictions may arise from:

  • Assay conditions : Compare buffer pH (7.4 vs. 7.0) and ion concentrations (Mg²⁺/Ca²⁺) using standardized protocols .
  • Cell line variability : Validate results across multiple models (e.g., CHO-K1 vs. HEK-293 cells expressing 5-HT₆ receptors) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-experimental variability (p<0.05 threshold) .

Q. What strategies are effective for assessing metabolic stability and metabolite identification?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to quantify parent compound depletion (t₁/₂ <30 min indicates high clearance) .
  • Metabolite profiling : Use UPLC-QTOF-MS to detect hydroxylation (m/z +16) or N-dealkylation products .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Q. How can in vivo efficacy be evaluated for CNS applications?

  • Rodent models : Use Morris water maze or novel object recognition tests in scopolamine-induced cognitive deficit rats (dose range: 1–10 mg/kg, i.p.) .
  • Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS at 0.5, 2, 6, and 24 hr post-dose to calculate AUC and Cₘₐₓ .
  • BBB penetration : Quantify brain-to-plasma ratio (Kp) using tandem mass spectrometry .

Q. What computational methods are suitable for predicting off-target interactions?

  • Phosphoproteomics : Combine kinome-wide profiling (e.g., KinomeScan) with machine learning to predict kinase off-targets .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive electrophilic sites prone to covalent binding .

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